3-(tert-Butyl)aniline hydrochloride

Beschreibung

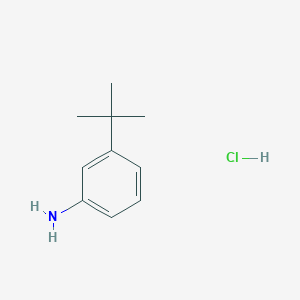

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-tert-butylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACCRCHRMWNPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604054 | |

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83672-23-5 | |

| Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl Aniline and Its Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The amine group of 3-(tert-butyl)aniline exhibits nucleophilic properties, readily participating in reactions with electrophilic partners. A notable example is its involvement in the formation of urea (B33335) derivatives. The synthesis of N-substituted ureas can be achieved through various methods, often involving the reaction of an amine with an isocyanate intermediate. nih.govorganic-chemistry.org These isocyanates can be generated from the corresponding amine and phosgene (B1210022) or safer equivalents like triphosgene. nih.gov An alternative, more environmentally friendly approach involves the reaction of amines with potassium cyanate (B1221674) in water, which has been shown to produce N-substituted ureas in high yields. rsc.org For instance, the reaction of anilines with potassium cyanate in aqueous hydrochloric acid can efficiently produce the corresponding phenylurea. rsc.org

The nucleophilicity of the amine in 3-(tert-butyl)aniline also allows it to participate in Pictet-Spengler reactions. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline. wikipedia.org The reaction is typically catalyzed by an acid and proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization. wikipedia.orgname-reaction.comyoutube.com The nucleophilicity of the aromatic ring plays a crucial role, with electron-rich rings leading to higher yields under milder conditions. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of 3-(tert-butyl)aniline is subject to electrophilic aromatic substitution (EAS) reactions, with the position of substitution being directed by the existing substituents: the amino group (-NH₂) and the tert-butyl group. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The tert-butyl group is also an activating group and an ortho-, para-director, primarily through an inductive effect. stackexchange.comucla.edu

When both activating groups are present, the directing effects are combined. However, the bulky nature of the tert-butyl group introduces significant steric hindrance at the positions ortho to it (positions 2 and 4). youtube.comucalgary.ca Consequently, electrophilic attack is sterically hindered at these positions. The amino group directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The tert-butyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. The confluence of these directing effects and steric considerations suggests that electrophilic substitution will preferentially occur at the positions least sterically hindered and electronically activated. Specifically, position 6 is activated by both groups and is less sterically hindered than positions 2 and 4. Position 4 is activated by the amino group but is ortho to the bulky tert-butyl group. Position 2 is ortho to both groups and thus highly sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C6 position, followed by the C4 position, with the C2 and C5 positions being the least favored.

For example, in the nitration of t-butylbenzene, the major product is the para-substituted isomer, with a smaller amount of the ortho-isomer and very little of the meta-isomer, highlighting the influence of steric hindrance from the tert-butyl group. stackexchange.comlibretexts.org

Participation in Condensation and Coupling Reactions

3-(tert-Butyl)aniline is a versatile substrate for various condensation and coupling reactions, leading to the formation of a diverse range of important chemical structures.

Condensation Reactions:

As previously mentioned, 3-(tert-butyl)aniline can undergo condensation with aldehydes or ketones in the Pictet-Spengler reaction to form tetrahydroisoquinolines. wikipedia.orgdepaul.edu This reaction is a cornerstone in the synthesis of many alkaloids and other heterocyclic compounds. wikipedia.org The reaction mechanism involves the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. youtube.com

Coupling Reactions:

The amine functionality of 3-(tert-butyl)aniline makes it a suitable coupling partner in the renowned Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org The reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org Nickel-catalyzed versions of this reaction have also been developed, offering a more sustainable alternative to palladium. tcichemicals.comtcichemicals.com

Another important coupling reaction involving anilines is azo coupling . In this reaction, an aniline (B41778) can react with a diazonium salt to form an azo compound. A practical method for this transformation involves the use of tert-butyl nitrite (B80452) to mediate the coupling between anilines and various heterocyclic compounds, such as imidazoheterocycles, at room temperature. rsc.org

Furthermore, 3-(tert-butyl)aniline can be utilized in three-component coupling reactions. For instance, a copper-catalyzed, three-component coupling of arylboronic acids, tert-butyl nitrite, and alkyl bromides provides a modular route to synthesize sterically hindered anilines. nih.gov

Steric and Electronic Influences of the Tert-Butyl Group on Reaction Pathways

The tert-butyl group, a bulky substituent, exerts significant steric and electronic effects that influence the reactivity and regioselectivity of reactions involving 3-(tert-butyl)aniline.

Steric Effects:

The primary influence of the tert-butyl group is steric hindrance . Its large size can impede the approach of reagents to nearby positions on the aromatic ring and the amine functionality. youtube.comucalgary.ca In electrophilic aromatic substitution, this steric bulk disfavors substitution at the ortho positions (C2 and C4), leading to a preference for substitution at the less hindered para position (C6). stackexchange.comucalgary.ca Similarly, in reactions involving the amine group, such as nucleophilic substitution, the steric hindrance from the tert-butyl group can significantly slow down the reaction rate. For example, the rate of reaction of N-methylaniline in nucleophilic aromatic substitution is drastically reduced compared to aniline due to the increased steric hindrance around the nitrogen atom. capes.gov.brrsc.org

Electronic Effects:

The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This is due to the higher s-character of the sp² hybridized carbon of the benzene (B151609) ring compared to the sp³ hybridized carbon of the tert-butyl group, leading to a net flow of electron density from the alkyl group to the ring. stackexchange.com This electron-donating nature activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself, although this effect is modest. stackexchange.com The electronic contribution of the tert-butyl group, combined with the strong electron-donating resonance effect of the amine group, makes the aromatic ring of 3-(tert-butyl)aniline highly nucleophilic.

Protonation Equilibria and Acidic Environments for the Hydrochloride Form

The hydrochloride salt of 3-(tert-butyl)aniline, 3-(tert-butyl)aniline hydrochloride, exists in equilibrium with its free base form in solution. The position of this equilibrium is dependent on the pH of the environment. In acidic conditions, the amine group is protonated to form the anilinium ion.

The basicity of the amine group, and thus the pKa of its conjugate acid, is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating tert-butyl group increases the electron density on the nitrogen atom, making the amine slightly more basic than aniline itself. This means that 3-(tert-butyl)aniline will have a slightly higher pKa than aniline. For comparison, the pKa of anilinium ion is about 4.6.

The protonation of the amine group has a significant impact on the reactivity of the molecule. In its protonated form, the -NH₃⁺ group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This is because the positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect. Therefore, under strongly acidic conditions where the aniline is fully protonated, electrophilic attack on the ring will be significantly slower and will be directed to the meta position relative to the anilinium group (positions 5 and a position on the other side of the ring).

The study of protonation equilibria is crucial for understanding and controlling reactions involving 3-(tert-butyl)aniline, particularly in acidic media. For instance, in the Pictet-Spengler reaction, which is often carried out under acidic conditions, the equilibrium between the protonated and unprotonated forms of the amine will influence the concentration of the reactive iminium ion intermediate. depaul.edu

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons within the molecule.

The ¹H NMR spectrum of 3-tert-butylaniline (B1265813) provides distinct signals corresponding to the aromatic and aliphatic protons. The integration of these signals confirms the number of protons in each unique environment.

The aromatic region typically displays a complex pattern of signals due to the meta-substitution. The proton at the C2 position, being ortho to the amino group, often appears as a singlet or a narrow triplet. The protons at C4, C5, and C6 give rise to a multiplet. The amino (-NH₂) protons usually appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The most prominent signal in the aliphatic region is a sharp singlet for the nine equivalent protons of the tert-butyl group.

Upon protonation to form 3-(tert-Butyl)aniline hydrochloride, significant changes are expected in the ¹H NMR spectrum. The electron-withdrawing nature of the newly formed anilinium group (-NH₃⁺) would cause a downfield shift (to a higher ppm value) for all aromatic protons, particularly those in the ortho and para positions. The resonance for the protons on the nitrogen atom would also shift downfield and may appear as a broader signal. The chemical shift of the tert-butyl protons is expected to be less affected, though a slight downfield shift may be observed.

Table 1: ¹H NMR Spectral Data for 3-tert-Butylaniline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Amino (-NH₂) | Variable (e.g., ~3.6) | Broad Singlet | 2H |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of 3-tert-butylaniline provides key information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum shows four signals in the aromatic region and two in the aliphatic region. The carbon atom attached to the amino group (C3) and the carbon atom bearing the tert-butyl group (C1) are quaternary and typically have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the alkyl substituent. nih.gov

Protonation to the hydrochloride salt would induce notable downfield shifts for the aromatic carbons, especially for the carbon atom bonded to the nitrogen (C3) and the ortho and para carbons, due to the strong deshielding effect of the -NH₃⁺ group. The chemical shifts of the tert-butyl carbons would be minimally affected.

Table 2: ¹³C NMR Chemical Shift Data for 3-tert-Butylaniline

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~31 |

| -C(C H₃)₃ | ~34 |

| Aromatic C-H | ~113 - 129 |

| Aromatic C-N | ~147 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and the vibrational modes of a molecule. These techniques are complementary and together offer a comprehensive vibrational analysis.

The FT-IR spectrum of 3-tert-butylaniline displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group appears just below 3000 cm⁻¹. libretexts.org The spectrum also shows characteristic bands for aromatic C=C stretching in the 1500-1600 cm⁻¹ region and N-H bending vibrations around 1600 cm⁻¹. libretexts.orglibretexts.org

For this compound, the FT-IR spectrum would be significantly different. The N-H stretching bands of the -NH₂ group would be replaced by the broad and strong absorption of the -NH₃⁺ group, typically found in the 2800-3200 cm⁻¹ range. nist.gov The N-H bending vibrations of the anilinium ion would also be shifted. The positions of the aromatic and aliphatic C-H stretching bands would be less affected.

Table 3: Key FT-IR Absorption Bands for 3-tert-Butylaniline

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric) | ~3430 | Medium |

| N-H Stretching (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretching | ~3050 | Medium-Weak |

| Aliphatic C-H Stretching | ~2960 | Strong |

| Aromatic C=C Stretching | ~1600, ~1500 | Medium-Strong |

Note: The wavenumbers are approximate and can be influenced by the sample preparation method.

FT-Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of 3-tert-butylaniline, the aromatic C-H stretching and the symmetric "ring breathing" vibrations of the benzene (B151609) ring are often strong. The C-C stretching of the tert-butyl group also gives a characteristic signal. Raman spectroscopy is particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Upon formation of the hydrochloride salt, changes in the Raman spectrum are expected. The vibrational modes involving the anilinium group will be altered. The symmetry of the molecule may also change, leading to differences in the intensity and position of the Raman bands. The correlation of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Key FT-Raman Bands for 3-tert-Butylaniline

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretching | ~3050 | Strong |

| Aliphatic C-H Stretching | ~2960 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: The wavenumbers are approximate and can be influenced by experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₀H₁₅N·HCl and a molecular weight of 185.69 g/mol , MS techniques provide critical data for its identification and quantification. scbt.com The free base, 3-(tert-Butylaniline), has a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol . nih.govsigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing aromatic amines in various matrices. nih.gov In the context of this compound, LC-MS would be used to separate the analyte from a complex mixture before it enters the mass spectrometer for detection and quantification.

Research on similar aromatic amines demonstrates that chromatographic separation can be effectively achieved on columns like an Ultra Biphenyl column. nih.gov The addition of a small amount of acid, such as formic acid in the mobile phase or HCl in the sample extract, can improve the recovery and peak shape of aniline (B41778) derivatives. nih.gov LC-MS/MS methods offer high sensitivity, with limits of detection (LOD) often in the range of 0.025-0.20 ng/mL for related compounds. nih.gov

Table 1: Typical LC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Biphenyl or C18 | Separation of analytes based on polarity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Water with Formic Acid | Elution of the compound from the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions [M+H]⁺. |

| Detection | Tandem MS (MS/MS) | Provides high selectivity and sensitivity for quantification. |

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like aniline derivatives. researchgate.net For 3-(tert-Butyl)aniline, the analysis would involve injection into a heated port to vaporize the sample, which is then separated on a capillary column before entering the mass spectrometer. epa.gov

A 5% phenyl methyl siloxane column is often suitable for separating a wide range of chemical substances, including aniline derivatives. nih.gov The temperature program is optimized to ensure good separation, with a typical program starting at a lower temperature (e.g., 70-80°C) and ramping up to a higher temperature (e.g., 290°C) to elute all components. researchgate.netepa.gov In GC-MS analysis of aniline, the quantitative ion is typically the molecular ion (m/z 93 for aniline), with other fragment ions used for confirmation. mdpi.com For 3-(tert-Butyl)aniline, the molecular ion would be at m/z 149, with a likely major fragment at m/z 134 corresponding to the loss of a methyl group.

Table 2: Representative GC-MS Conditions for Aniline Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., SE-54) | Separation of volatile compounds. epa.govnih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. epa.gov |

| Temperature Program | Initial 80°C, ramp to 150°C, then to 290°C | To achieve chromatographic separation of analytes. researchgate.netepa.gov |

| Ionization Mode | Electron Impact (EI) at 70eV | Fragmentation of the molecule to produce a characteristic mass spectrum. researchgate.net |

| Detector | Mass Spectrometer (Scan or SIM mode) | Detection and quantification of the analyte and its fragments. researchgate.net |

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. It is particularly well-suited for polar molecules like this compound. In positive ion mode (ESI+), the analyte molecule is protonated to form a quasi-molecular ion [M+H]⁺. For 3-(tert-Butyl)aniline (the free base), this would result in a detected ion at an m/z of 150.2.

This technique is central to many LC-MS/MS methods developed for determining aromatic amines. nih.gov The high efficiency of ESI allows for excellent sensitivity, making it ideal for trace analysis in complex samples. nih.govacs.org The mass spectra are often simple, dominated by the protonated molecular ion, which is ideal for quantitative studies. acs.org

Elemental Analysis for Stoichiometric Composition (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to confirm the empirical formula of a compound. For this compound (C₁₀H₁₆ClN), elemental analysis provides experimental verification of its stoichiometric composition. scbt.comamadischem.com

The analysis involves the combustion of a small, precisely weighed sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. The theoretically calculated composition serves as the benchmark against which experimental results are compared to confirm the purity and identity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₆ClN)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 64.68% |

| Hydrogen | H | 1.008 | 16.128 | 8.69% |

| Chlorine | Cl | 35.453 | 35.453 | 19.09% |

| Nitrogen | N | 14.007 | 14.007 | 7.54% |

| Total | | | 185.69 | 100.00% |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the aniline chromophore.

Aniline and its derivatives typically exhibit strong π → π* transitions. In a neutral solvent, 3-(tert-butylaniline) would show characteristic absorption bands. However, as the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation significantly alters the electronic structure, as the lone pair on the nitrogen is no longer available to conjugate with the aromatic π-system. This typically results in a hypsochromic shift (a shift to a shorter wavelength) and a change in absorption intensity compared to the free aniline base, making the spectrum resemble that of a simple alkylbenzene. The specific absorption maximum (λmax) provides a useful parameter for characterization and quantitative analysis. researchgate.net

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(tert-Butylaniline) |

| Aniline |

| Formic acid |

| Acetonitrile |

| Methanol |

| Helium |

| Carbon dioxide |

| Water |

| Nitrogen |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For a molecule like 3-(tert-Butyl)aniline hydrochloride, DFT studies can provide significant insights into its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.48 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-C (tert-butyl) | 1.54 | ||

| C-H (ring) | 1.08 | ||

| N-H | 1.02 | ||

| C-C-N | 121.0 | ||

| C-C-C (ring) | 118.0 - 121.0 | ||

| H-N-H | 109.5 | ||

| C-C-C-C (ring) | ~0.0 | ||

| C-C-N-H | Variable |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Prediction of Vibrational Frequencies and Potential Energy Distributions (PEDs)

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the N-H bonds in the aminium group, the C-H bonds of the aromatic ring and the tert-butyl group, the C-N bond, and the C-C bonds of the benzene (B151609) ring. researchgate.net Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational modes by quantifying the contribution of each internal coordinate to a particular normal mode.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment (PED) |

| ~3200 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1600 | Aromatic C=C stretching, N-H bending |

| ~1450 | CH₃ bending |

| ~1250 | C-N stretching |

| ~800 | Aromatic C-H out-of-plane bending |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, while the LUMO would also be distributed over the aromatic system. The presence of the electron-donating tert-butyl group and the electron-withdrawing aminium group will influence the energies of these orbitals. researchgate.net

Table 3: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MEP surface would show a region of high positive potential around the -NH3+ group, indicating its electrophilic character. The aromatic ring would exhibit regions of varying potential, influenced by the substituent groups.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. aiu.eduslideshare.netq-chem.com It allows for the investigation of charge transfer interactions, hyperconjugation, and hybridization. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can quantify the stabilizing effects of electron delocalization.

Table 4: Illustrative NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) ring | π(C-C) ring | ~20-30 |

| σ(C-H) | σ(C-C) | ~2-5 |

| LP(Cl⁻) | σ*(N-H) | ~1-3 |

Note: This data is illustrative and represents typical values expected from an NBO analysis.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. ucl.ac.uk The calculated chemical shifts, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of the nuclei. illinois.edu

For this compound, the calculated ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the tert-butyl group, the aromatic ring, and the aminium group. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. rsc.orgrsc.org

Table 5: Illustrative Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift | Calculated ¹³C Chemical Shift |

| Aromatic CH | 7.2 - 7.8 | 120 - 140 |

| tert-Butyl CH₃ | ~1.3 | ~31 |

| tert-Butyl C | ~35 | |

| NH₃⁺ | ~8.0 - 9.0 |

Note: This data is illustrative and represents typical values expected from a DFT calculation relative to a standard reference.

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. bohrium.com The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. researchgate.net Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the NLO properties of molecules. bohrium.commq.edu.au

A theoretical investigation into the first-order hyperpolarizability of this compound would involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.netbohrium.com The total static first-order hyperpolarizability (β_tot) can be calculated from the individual tensor components.

Studies on substituted anilines have shown that the NLO response is strongly influenced by the presence of electron-donating and electron-withdrawing groups, which create a "push-pull" system and enhance intramolecular charge transfer. bohrium.com In 3-(tert-butyl)aniline, the amino group (-NH2) acts as an electron donor, while the tert-butyl group is a weak electron-donating group. The hydrochloride salt form would significantly alter the electronic properties by protonating the amino group, which would then act as an electron-withdrawing group.

Table 1: Illustrative Example of Calculated NLO Properties for an Aniline Derivative

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 120 |

| First-Order Hyperpolarizability (β_tot) | 850 x 10⁻³⁰ esu |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from such a study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. worldscientific.com An MD simulation of this compound would provide detailed information about its conformational dynamics, solvation, and interactions with its environment.

The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. The system, containing one or more molecules of this compound and a solvent (typically water), would be placed in a simulation box. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Preferences: The preferred three-dimensional arrangements of the molecule, including the rotation of the tert-butyl group and the orientation of the ammonium (B1175870) group.

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of hydrogen bonds between the ammonium group and water molecules, and between the chloride ion and water.

Transport Properties: Diffusion coefficients and rotational correlation times, which describe how the molecule moves and tumbles in solution.

Such simulations have been used to study the behavior of aniline and its derivatives, for example, in the context of their interaction with polymers or their adsorption onto surfaces. worldscientific.comresearchgate.net

Table 2: Potential Outputs from an MD Simulation of this compound

| Parameter | Description | Illustrative Value |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Peak at 2.8 Å for water oxygen around the ammonium nitrogen. |

| Hydrogen Bond Lifetime | The average duration of hydrogen bonds between the solute and solvent. | 1.5 ps |

| Diffusion Coefficient (D) | A measure of the translational mobility of the molecule in the solvent. | 0.8 x 10⁻⁵ cm²/s |

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantum Chemical Topology and Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density (ρ) of a molecule to understand its chemical bonding and structure. amercrystalassn.orgwiley-vch.de QTAIM partitions a molecule into atomic basins based on the topology of the electron density. amercrystalassn.org

An application of QTAIM to this compound would involve calculating the electron density using a high-level quantum chemical method. The analysis would then focus on identifying the critical points (CPs) in the electron density, which are points where the gradient of the density is zero. There are four types of stable CPs:

Nuclear Critical Points (NCPs): Maxima in the electron density, which correspond to the positions of the atomic nuclei.

Bond Critical Points (BCPs): Saddle points in the electron density that indicate the presence of a chemical bond between two atoms. The properties of the electron density at the BCP, such as its value (ρ_bcp) and its Laplacian (∇²ρ_bcp), provide quantitative information about the nature and strength of the bond.

Ring Critical Points (RCPs): Minima in the electron density found within a ring of atoms.

Cage Critical Points (CCPs): Minima in the electron density enclosed by a cage of atoms.

For this compound, a QTAIM analysis would allow for a detailed characterization of all the chemical bonds, including the covalent bonds within the aromatic ring and the tert-butyl group, as well as the ionic interaction between the anilinium cation and the chloride anion. acs.orgnih.gov The analysis of BCPs would provide a quantitative measure of bond order and the degree of covalent versus ionic character.

Table 3: Illustrative QTAIM Data for a C-N Bond

| QTAIM Parameter | Description | Illustrative Value (a.u.) |

| ρ_bcp | Electron density at the bond critical point. | 0.25 |

| ∇²ρ_bcp | Laplacian of the electron density at the BCP. | -0.5 |

| H(r_bcp) | Total energy density at the BCP. | -0.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated in a QTAIM analysis.

Applications of 3 Tert Butyl Aniline in Specialized Organic Synthesis

As a Versatile Reagent for Introducing Tert-Butyl and Aniline (B41778) Moieties

3-(tert-Butyl)aniline is a key intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides. guidechem.comchemicalbook.com Its primary function in organic synthesis is to introduce the 3-tert-butylanilino moiety into a target molecule. The presence of the tert-butyl group can significantly influence the properties of the final product, often enhancing stability and solubility. guidechem.com

The tert-butyl group is a large and sterically demanding substituent. When incorporated into a molecule, it can direct the stereochemical outcome of a reaction by physically blocking certain reaction sites, a principle known as steric hindrance. This allows for greater control over the formation of specific isomers. Electronically, the tert-butyl group is electron-donating, which can modulate the reactivity of the aniline ring and the amino group. This combination of steric and electronic effects makes 3-(tert-butyl)aniline a valuable tool for fine-tuning the chemical and physical properties of complex molecules. guidechem.com

Advanced Alkylation and Acylation Reactions

Alkylation and acylation reactions, particularly the Friedel-Crafts reactions, are fundamental methods for attaching alkyl or acyl groups to aromatic rings. libretexts.orglibretexts.org

Friedel-Crafts Alkylation involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that then attacks the aromatic ring. libretexts.orgyoutube.com

Friedel-Crafts Acylation is a similar reaction where an aromatic ring is treated with an acyl chloride or acid anhydride in the presence of a Lewis acid to introduce an acyl group (-COR). libretexts.orglibretexts.org

However, applying these reactions to anilines, including 3-(tert-butyl)aniline, presents significant limitations. The amino group (-NH₂) on the aniline ring is a Lewis base and reacts readily with the Lewis acid catalyst (AlCl₃). libretexts.org This interaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack, thereby preventing the Friedel-Crafts reaction from occurring. libretexts.orgyoutube.com

To perform alkylation or acylation on an aniline, the amino group must first be converted into a less basic, activating group, or a protecting group strategy must be employed. A common approach is to acylate the amine to form an amide. The resulting amide is still an ortho-, para-director but is less activating and does not complex as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The protecting acyl group can then be removed by hydrolysis to regenerate the amino group.

Role in Multi-Component Reactions

Anilines are common components in many well-known MCRs, such as the Ugi and Passerini reactions.

The Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.

The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide.

While specific examples detailing the use of 3-(tert-butyl)aniline in MCRs are not prevalent in the reviewed literature, its primary amine functionality makes it a suitable candidate for such reactions. The steric bulk of the tert-butyl group could be strategically employed to influence the stereochemical outcome of the MCR products. The use of aniline derivatives in MCRs is a well-established method for rapidly building molecular complexity and generating libraries of compounds for drug discovery and other applications. nih.govrug.nl

Catalytic Roles and Catalyst Development Involving 3 Tert Butyl Aniline Derivatives

Direct Catalytic Activity in Organic Transformations

While 3-(tert-butyl)aniline hydrochloride itself is not typically a primary catalyst, aniline (B41778) derivatives are central to numerous organocatalytic reactions where they act as the reactive substrate under the direction of a separate organocatalyst. thieme-connect.comacs.orgprinceton.edu In these systems, the aniline moiety is activated, and its inherent reactivity is guided to achieve specific, often asymmetric, outcomes.

For instance, chiral phosphoric acids have been successfully used to catalyze the enantioselective C-H functionalization of aniline derivatives. thieme-connect.com One such example is the asymmetric para C-H aminoalkylation, which yields optically active diarylmethylamines. thieme-connect.com Another powerful application is the asymmetric [3+2] cascade cyclization (indolization) of simple anilines with pyrazolinone ketimines, producing complex chiral tetrahydroindole structures. acs.org Similarly, iminium activation via an imidazolidinone catalyst enables the enantioselective Friedel-Crafts alkylation of aniline rings with α,β-unsaturated aldehydes. princeton.edu In these transformations, the aniline derivative is a key building block, and its substitution pattern, including the presence of sterically demanding groups like tert-butyl, can influence reactivity and selectivity.

Ligand Design and Synthesis for Transition Metal Catalysis

Sterically crowded ligands are fundamental to modern coordination chemistry and catalysis, and bulky anilines are valuable and highly modifiable precursors for their synthesis. rsc.orgnih.gov The development of sophisticated phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, relies heavily on the use of bulky and electron-rich ancillary ligands to promote the challenging steps of oxidative addition and reductive elimination. nih.govwikipedia.orgsigmaaldrich.com

3-(tert-Butyl)aniline and its isomers are ideal starting points for creating these advanced ligands. The general synthesis involves converting the aniline into a phosphorus-containing compound, which then coordinates to the metal center. rsc.orgnih.gov For example, a bulky aniline can be reacted with phosphorus trichloride (B1173362) to form an aminodichlorophosphine (ArNHPCl2) or a chloro(imino)phosphine (ArN=PCl), which are versatile intermediates for more complex ligands. rsc.orgnih.gov The synthesis of tri-tert-butylphosphine, a well-known bulky ligand, is notably challenging due to steric hindrance, underscoring the impact of such groups. nih.govnih.gov

In the context of palladium catalysis, the ligands derived from bulky anilines play a crucial role in stabilizing the metal center and controlling its reactivity. sigmaaldrich.comorganic-chemistry.org The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for forming C-N bonds, has seen generations of catalyst development focused on ligand architecture. wikipedia.orgsigmaaldrich.com

Ligands incorporating bulky substituents, such as the tert-butyl group, create a sterically demanding pocket around the palladium atom. nih.govmdpi.com This steric shielding is critical for promoting the desired catalytic cycle and preventing catalyst deactivation. For example, in the amination of aryl halides, bulky phosphine ligands facilitate the crucial reductive elimination step that forms the final C-N bond and regenerates the active Pd(0) catalyst. nih.gov The steric properties of these ligands, derived from precursors like 3-(tert-butyl)aniline, can be tuned to control chemoselectivity, for instance, favoring mono-arylation over diarylation of amines. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions and Ligand Effects

| Reaction Type | Catalyst System Example | Role of Bulky Ligand (e.g., derived from bulky anilines) | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ with biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) | Stabilizes the active Pd(0) species, promotes oxidative addition, and facilitates reductive elimination. Steric bulk influences chemoselectivity. | nih.govsigmaaldrich.com |

| Suzuki-Miyaura Coupling | Pd-PEPPSI-IPr (PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) | Bulky N-heterocyclic carbene (NHC) ligands enhance catalyst activity and stability, enabling the coupling of sterically hindered substrates. | acs.org |

| C-N Cross-Coupling | [(CyPF-tBu)PdCl₂] | An air-stable, single-component precatalyst whose efficiency relies on the sterically demanding and electron-rich nature of the phosphine ligand. | organic-chemistry.org |

Applications in Metal-Free Catalysis

The hydrochloride salt of 3-(tert-butyl)aniline represents a class of compounds, anilinium salts, that can function as organocatalysts in certain metal-free transformations. A notable example is the highly regioselective ortho-chlorination of anilines. nih.govresearchgate.net

In this process, a secondary ammonium (B1175870) chloride salt, acting as the catalyst, facilitates the electrophilic chlorination of N-protected anilines at the ortho position. nih.gov The reaction proceeds under mild, room temperature conditions without the need for protection from air or moisture. nih.gov Mechanistic studies suggest that the unique structure of the ammonium salt catalyst is key to both the catalysis and the high regioselectivity observed. nih.gov This protocol highlights a valuable application for aniline hydrochlorides in metal-free catalysis, offering a green and efficient alternative to traditional metal-catalyzed halogenations.

Steric Bulk Effects of the Tert-Butyl Group in Catalyst Performance

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its incorporation into catalyst and ligand structures has profound consequences for performance. numberanalytics.comlibretexts.org Its primary role is to provide steric shielding, which can influence reaction rates, control selectivity, and enhance catalyst stability. nih.govmdpi.comnumberanalytics.com

The steric hindrance imposed by a tert-butyl group can significantly slow down reactions by physically blocking the approach of a reagent to a reactive center. numberanalytics.comlibretexts.org For example, in electrophilic aromatic substitution, the rate of nitration of tert-butylbenzene (B1681246) is dramatically lower than that of benzene (B151609) or toluene (B28343) due to the bulk of the tert-butyl group hindering the approach of the electrophile. numberanalytics.com This effect is even more pronounced in 1,3-di-tert-butylbenzene. numberanalytics.com

Conversely, this steric bulk is strategically exploited in catalyst design. In palladium-catalyzed cross-coupling, ligands featuring bulky groups like tert-butylphosphine create a congested coordination sphere around the metal. nih.govsigmaaldrich.com This congestion can favor specific reaction pathways, leading to high selectivity. A computational study on the Buchwald-Hartwig amination demonstrated that the steric demand of the phosphine ligand is the key factor in determining chemoselectivity between mono- and di-arylation of ammonia. nih.gov The ligand's bulk can force the reaction to proceed through a pathway that minimizes steric repulsion, thereby directing the outcome of the reaction. nih.gov Furthermore, this steric protection can prevent bimolecular catalyst decomposition pathways, leading to a more robust and longer-lived catalyst. mdpi.com

Table 2: Influence of Steric Hindrance on Relative Reaction Rates

| Compound | Substituent | Relative Rate of Nitration | Reference |

|---|---|---|---|

| Benzene | -H | 1.0 | numberanalytics.com |

| Toluene | -CH₃ | 25 | numberanalytics.com |

| tert-Butylbenzene | -C(CH₃)₃ | 0.06 | numberanalytics.com |

| 1,3-Di-tert-butylbenzene | -C(CH₃)₃ (x2) | ~0.001 | numberanalytics.com |

Contributions to Medicinal Chemistry Research Excluding Clinical Studies

Rational Design and Synthesis of Bioactive Compounds

The strategic incorporation of the 3-(tert-butyl)aniline moiety into molecular frameworks is a key aspect of rational drug design. The tert-butyl group, in particular, can significantly influence a compound's pharmacological profile. hyphadiscovery.com

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of aniline-containing scaffolds, the position and nature of substituents on the aniline (B41778) ring are critical determinants of potency and selectivity.

The introduction of a bulky tert-butyl group at the 3-position of the aniline ring can have profound effects on the molecule's interaction with its biological target. For instance, in studies of fascaplysin (B45494) derivatives as potential anticancer agents, it has been suggested that the introduction of bulky substituents, such as a tert-butyl group, could be advantageous for their anticancer activity. mdpi.com This is often attributed to the steric bulk of the tert-butyl group, which can enhance binding affinity by occupying hydrophobic pockets in the target protein or by orienting the molecule for optimal interaction. In the development of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the evaluation of a 4-(tert-butyl)phenyl substituent highlighted the importance of bulky lipophilic groups in achieving potency. nih.gov While not a direct study of the 3-isomer, it underscores the principle that the tert-butylphenyl moiety is a key element in SAR studies.

The tert-butyl group is also recognized for its role in improving metabolic stability. nih.gov Its replacement of more metabolically labile groups can lead to compounds with improved pharmacokinetic profiles, a critical consideration in drug design. nih.gov

Table 1: Impact of tert-Butyl Group in SAR Studies

| Compound Class | Biological Target/Activity | Role of tert-Butyl Group | Reference |

| Fascaplysin Derivatives | Anticancer | Potentially beneficial for activity due to steric bulk. | mdpi.com |

| Tetrahydroisoquinoline Derivatives | Mycobacterium tuberculosis | Contributes to potency through lipophilicity. | nih.gov |

| General Bioactive Compounds | Metabolic Stability | Can replace metabolically labile groups to improve pharmacokinetics. | nih.gov |

3-(tert-Butyl)aniline hydrochloride is a versatile intermediate in the synthesis of more complex molecules, including preclinical drug candidates. ontosight.ai Its primary amine group readily participates in a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

A common synthetic strategy involves the acylation or alkylation of the aniline nitrogen to introduce new functionalities. For example, 3-chloroaniline (B41212), a related starting material, can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group and subsequently reacted with substituted thioureas to form thiocarbamide derivatives. researchgate.netgsconlinepress.comgsconlinepress.com This methodology can be adapted for 3-(tert-butyl)aniline to generate a library of derivatives for biological screening. The synthesis of 3-tert-butylaniline (B1265813) itself can be achieved through the alkylation of aniline with tert-butyl chloride or tert-butyl bromide. ontosight.ai

The development of synthetic routes to preclinical candidates often involves multi-step sequences where this compound can be introduced at a key stage to build the desired pharmacophore.

The 3-(tert-butyl)anilino scaffold is present in a number of compounds designed as enzyme inhibitors and receptor ligands. The aniline moiety can serve as a crucial hydrogen bond donor or acceptor, or as an anchor for positioning other functional groups within a binding site.

For example, studies on di-tert-butylphenol derivatives have led to the discovery of dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes, which are important targets in inflammation. nih.gov While these compounds contain a phenol (B47542) rather than an aniline, the principle of using bulky tert-butyl groups to achieve potent and selective inhibition is relevant. The development of selective ligands for serotonin (B10506) receptors, such as the 5-HT2B and 5-HT7 receptors, has involved the synthesis of 3-amino-chromanes and tetrahydroquinolines, where the core amine structure is essential for receptor interaction. nih.gov The tert-butyl group in such structures can contribute to selectivity by sterically hindering binding to off-target receptors.

In Silico Approaches: Molecular Docking and Ligand-Protein Interactions

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery. These in silico approaches allow researchers to predict how a ligand, such as a derivative of 3-(tert-butyl)aniline, will interact with its protein target at the molecular level.

QSAR studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activities. For aniline derivatives, these models can help to quantify the impact of substituents, including the tert-butyl group, on potency and selectivity, thereby guiding the design of more effective compounds.

Table 2: In Silico Methods in the Study of Aniline Derivatives

| In Silico Method | Application | Key Findings |

| Molecular Docking | Predicting binding modes of ligands with target proteins. | Elucidates key interactions (hydrogen bonds, hydrophobic interactions) and the role of the tert-butyl group in binding. |

| QSAR | Correlating chemical structure with biological activity. | Quantifies the impact of substituents on potency and selectivity to guide rational drug design. |

Precursors for Advanced Pharmacophores and Prodrugs

This compound serves as a valuable precursor for the construction of advanced pharmacophores and the development of prodrugs. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The 3-(tert-butyl)aniline scaffold can form the core of a pharmacophore or be a key component of a larger, more complex structure. mdpi.comnih.gov

The concept of a prodrug involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties. nih.gov The active drug is then released in the body through metabolic processes. The amine functionality of 3-(tert-butyl)aniline can be temporarily masked in a prodrug strategy to enhance properties such as solubility or membrane permeability. The inherent metabolic stability of the tert-butyl group can also be a desirable feature in a prodrug, ensuring that this part of the molecule remains intact until the active drug is released. nih.gov

Applications in Materials Science Research

Role as a Monomer or Polymerization Initiator in Polymer Chemistry

In polymer chemistry, 3-(tert-Butyl)aniline hydrochloride's parent molecule, aniline (B41778), is well-known for its ability to undergo oxidative polymerization to form polyaniline, a conductive polymer. The presence of the tert-butyl group on the aniline ring influences the polymerization process and the properties of the resulting polymer. While its role as a direct polymerization initiator is less common, its function as a monomer or co-monomer is significant.

When used as a monomer, the amino group of 3-(tert-butyl)aniline allows it to be incorporated into polymer chains. The bulky tert-butyl group can affect the polymer's morphology, potentially creating more amorphous structures by hindering close chain packing. This can influence the polymer's solubility and processing characteristics. A related compound, p-tert-butylaniline, is noted for its role as a monomer or an additive in polymer production, where it contributes to enhancing thermal stability and mechanical properties. ontosight.ai

Incorporation into Polymeric Matrices for Enhanced Properties

The incorporation of this compound into polymeric matrices is a strategy to enhance the material's intrinsic properties. The key to these enhancements lies in the physicochemical characteristics of the tert-butyl group.

The tert-butyl group is notably bulky and hydrophobic. When this compound is integrated into a polymer backbone, these properties are conferred to the resulting material.

Key Enhanced Properties:

Thermal Stability: The steric hindrance provided by the bulky tert-butyl groups can restrict the movement of polymer chains, increasing the energy required for thermal degradation. This leads to a higher thermal stability of the material.

Hydrophobicity: The nonpolar nature of the tert-butyl group increases the water-repelling characteristics of the polymer, which is advantageous for applications requiring moisture resistance.

Chemical Resistance: The steric bulk of the tert-butyl group can shield the polymer backbone from chemical attack, thereby improving its resistance to solvents and other reactive species.

Table 1: Properties Enhanced by the Incorporation of tert-Butyl Groups into Polymers

| Property | Enhancement Mechanism | Resulting Characteristic |

| Thermal Stability | Steric hindrance restricts polymer chain mobility. | Increased resistance to thermal degradation. |

| Hydrophobicity | The nonpolar alkyl group repels water. | Improved moisture and water resistance. |

| Hardness | The bulky group can increase the glass transition temperature (Tg). | A harder, more rigid material is produced. |

| Chemical Resistance | Steric shielding of the polymer backbone. | Reduced susceptibility to chemical attack. |

Building Blocks for Functional Materials (e.g., in advanced organic materials research)

This compound serves as a crucial organic building block in the synthesis of a variety of functional materials. ontosight.aiapolloscientific.co.uk Its utility stems from the reactive aniline group, which can participate in numerous chemical transformations to create more complex molecules with tailored properties.

In advanced organic materials research, these building blocks are fundamental to creating materials for electronics, photonics, and more. The presence of the tert-butyl group can be strategically used to control the solid-state packing of molecules, which is critical for optimizing the performance of organic semiconductors. For instance, related aniline derivatives are used to synthesize materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl group helps to improve the solubility of these materials in organic solvents, facilitating their processing, and can also prevent unwanted intermolecular aggregation, which can be detrimental to device performance.

Table 2: Examples of Functional Materials from Aniline-based Building Blocks

| Functional Material Class | Application | Role of the Aniline Building Block |

| Organic Semiconductors | Organic Thin-Film Transistors (OTFTs), Organic Photovoltaics (OPVs) | Forms the core structure of the active material. |

| Liquid Crystals | Display Technologies | Provides the rigid core structure necessary for liquid crystalline phases. |

| Covalent Organic Frameworks (COFs) | Gas Storage, Catalysis | Acts as a linker molecule to create a porous, crystalline network. |

| Hole-Transport Materials | Perovskite Solar Cells, OLEDs | Facilitates the movement of positive charge carriers within the device. |

Synthesis of Dyes and Pigments with Enhanced Stability or Solubility

Aniline and its derivatives have historically been the cornerstone of the synthetic dye industry. ontosight.ai this compound is a valuable intermediate in the production of modern dyes and pigments with specialized properties. The general process involves a two-step reaction: the diazotization of the aniline's amino group, followed by a coupling reaction with another aromatic compound to form an azo dye.

The tert-butyl group plays a significant role in modifying the properties of the resulting dye molecule:

Solubility: The hydrophobic nature of the tert-butyl group can enhance the dye's solubility in non-polar organic solvents and oils, making them suitable for applications in plastics, lacquers, and printing inks.

Research has shown that modifying dye structures with bulky groups can lead to improved thermal stability, which is crucial for dyes used in high-temperature applications such as automotive coatings and engineering plastics.

Future Research Directions and Emerging Trends

Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for foundational chemicals like substituted anilines. nih.govresearchgate.net Traditional methods for producing anilines often rely on harsh conditions and hazardous reagents. nih.govresearchgate.net Future research will likely focus on developing catalytic systems that avoid heavy metals, utilize renewable starting materials, and operate under milder conditions.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. Research into microwave-assisted amination of aryl halides or related substrates, potentially without the need for transition metal catalysts or organic solvents, presents a promising green alternative. tandfonline.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for 3-(tert-butyl)aniline could streamline its production and minimize waste.

Biocatalysis: The use of enzymes to catalyze the synthesis of anilines is a burgeoning field. While still in early stages for this specific compound, future work may identify or engineer enzymes capable of selectively aminating a tert-butylbenzene (B1681246) precursor.

Table 1: Comparison of a Hypothetical Green Synthesis Route with Traditional Methods

| Parameter | Traditional Nitration-Reduction Route | Potential Green Catalytic Amination Route |

|---|---|---|

| Starting Materials | tert-Butylbenzene, Nitric/Sulfuric Acid, Metal Reductant (e.g., Sn, Fe) | tert-Butylbenzene, Ammonia Source |

| Catalyst | None (Stoichiometric Reagents) | Transition Metal or Enzyme-based Catalyst |

| Solvent | Strong Acids, Organic Solvents | Water or Supercritical CO₂ |

| Byproducts | Metal Salts, Acidic Waste | Water |

| Energy Input | High (Heating for nitration and reduction) | Potentially Lower (e.g., Microwave or Flow) |

| Atom Economy | Lower | Higher |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties and significant steric hindrance provided by the tert-butyl group make 3-(tert-butyl)aniline an intriguing substrate for exploring novel chemical reactions. nih.govsemanticscholar.org The bulky substituent can direct reactions to specific positions on the aromatic ring and can stabilize reactive intermediates.

Future research directions include:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis as it offers a more efficient way to build complex molecules. acs.org Research efforts will likely target the selective activation of C-H bonds on the aniline (B41778) ring, catalyzed by transition metals like rhodium or iridium, to introduce new functional groups without pre-functionalized starting materials. acs.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the reactivity of 3-(tert-butyl)aniline in photoredox-catalyzed reactions could uncover unprecedented transformations, such as novel coupling partners in cross-coupling reactions or participation in radical-mediated cyclizations.

Steric-Controlled Polymerization: The steric bulk of the tert-butyl group can influence the regiochemistry and stereochemistry of polymerization reactions. nih.gov This could be exploited to create polymers with highly controlled microstructures and, consequently, unique physical and electronic properties.

Table 2: Potential Novel Transformations Involving 3-(tert-Butyl)aniline

| Reaction Type | Potential Reagents | Expected Outcome / Significance |

|---|---|---|

| Ortho C-H Borylation | Iridium catalyst, Diboron reagent | Direct synthesis of borylated anilines, key building blocks for further functionalization. |

| Photoredox-Mediated C-N Coupling | Photocatalyst (e.g., Ru(bpy)₃²⁺), Alkyl Halide | Formation of sterically hindered N-alkylated anilines under mild conditions. |

| Meta-Selective C-H Acylation | Transition Metal Catalyst, Acylating Agent | Access to meta-acylated aniline derivatives, which are challenging to synthesize via traditional methods. |

Development of Advanced Functional Materials

Substituted anilines are crucial precursors for a wide range of functional materials, from conductive polymers to high-performance plastics. researchgate.netwiley-vch.de The incorporation of the bulky and lipophilic tert-butyl group into these materials can significantly alter their properties, such as solubility, thermal stability, and morphology.

Emerging trends in this area include:

Soluble Conductive Polymers: Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility. researchgate.net Copolymerizing aniline with 3-(tert-butyl)aniline can disrupt chain packing, improving the resulting polymer's solubility in common organic solvents without drastically compromising its electrical conductivity. This opens the door for easier processing and fabrication of electronic devices like sensors and anti-static coatings.

High-Performance Polymers: The tert-butyl group can enhance the thermal stability and mechanical properties of polymers. Incorporating 3-(tert-butyl)aniline into polymer backbones like polyimides or polyamides could lead to materials with high glass transition temperatures and improved resistance to chemical degradation, suitable for aerospace and microelectronics applications.

Organic Light-Emitting Diodes (OLEDs): Sterically hindered aromatic amines are often used in the charge-transporting layers of OLEDs to prevent aggregation and improve device lifetime. Derivatives of 3-(tert-butyl)aniline could be developed as novel hole-transporting or host materials with tailored electronic properties and enhanced morphological stability.

Table 3: Projected Properties of a Copolymer of Aniline and 3-(tert-Butyl)aniline

| Property | Polyaniline (PANI) | PANI-co-3-(tert-butyl)aniline |

|---|---|---|

| Solubility (in NMP) | Poor | Moderate to Good |

| Conductivity (doped) | High (1-100 S/cm) | Moderate (0.1-10 S/cm) |

| Film Forming Ability | Poor (Brittle) | Good (Flexible films) |

| Thermal Stability | Good | Excellent |

| Potential Application | Bulk applications, electrodes | Printable electronics, sensors, corrosion-resistant coatings |

Interdisciplinary Research at the Interface of Chemistry and Biology

The 3-(tert-butyl)aniline scaffold is an attractive starting point for the synthesis of biologically active molecules. guidechem.com Its structural features can be fine-tuned to interact with specific biological targets, making it a valuable building block in medicinal chemistry and chemical biology.

Future research is expected to explore:

Kinase Inhibitors: Many successful cancer drugs are kinase inhibitors, which block signaling pathways that promote cell proliferation. nih.gov The aniline scaffold is a common feature in these drugs. mdpi.com The tert-butyl group can be used to probe steric pockets within the ATP-binding site of kinases, potentially leading to the development of highly selective inhibitors for treating various cancers.

Chemical Probes: Designing small molecules that can selectively bind to and report on the activity of specific proteins is a major goal of chemical biology. Derivatives of 3-(tert-butyl)aniline could be functionalized with fluorescent tags or reactive groups to create probes for studying enzyme function or protein-protein interactions in living cells.

Agrochemicals: The development of new pesticides and herbicides with novel modes of action is crucial for global food security. The lipophilicity imparted by the tert-butyl group can enhance the bioavailability and membrane permeability of candidate agrochemicals, making the 3-(tert-butyl)aniline scaffold a promising platform for discovering new active ingredients.

Table 4: Potential Biological Targets for 3-(tert-Butyl)aniline Derivatives

| Derivative Class | Potential Biological Target | Therapeutic/Application Area | Rationale |

|---|---|---|---|

| N-Aryl Pyrroloquinoxalines | ABL Kinase | Oncology (e.g., Leukemia) | The aniline moiety can form key hydrogen bonds in the kinase hinge region; the tert-butyl group can occupy a hydrophobic pocket. nih.gov |

| Substituted Thiazoles | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Thiazole derivatives have shown anticholinesterase activity; the aniline fragment can be modified to optimize binding. mdpi.com |

| Substituted Thioureas | Viral Enzymes / Receptors | Antiviral Therapy | Thiourea derivatives are known for a broad range of biological activities; the 3-tert-butylphenyl group can enhance potency and selectivity. researchgate.netgsconlinepress.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-Butyl)aniline hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common route involves treating tert-butyl-substituted carbamate intermediates with HCl/dioxane solutions. For example, stirring a tert-butyl carbamate derivative (e.g., (3-substituted-phenyl)carbamic acid tert-butyl ester) with 4 N HCl/dioxane at room temperature overnight achieves deprotection, yielding the hydrochloride salt . Adjusting stoichiometry (e.g., 3.9 mL HCl per 0.574 mmol substrate) and using hexane/ether for precipitation can enhance yield (up to 82%). Post-reaction concentration under reduced pressure and careful solvent selection are critical for purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., m/z 236 [M+H]⁺) to confirm molecular weight .

- HPLC : Use reverse-phase columns (e.g., C18) with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention times (~0.83 minutes under SQD-AA05 conditions) help assess purity .

- NMR/IR : Analyze tert-butyl proton signals (δ ~1.3 ppm in H NMR) and amine/ammonium stretches (1630–1680 cm⁻¹ in IR) to verify structure .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store at 0–6°C for long-term stability, as tert-butyl derivatives may degrade at room temperature .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of aniline hydrochloride derivatives in nucleophilic reactions?

- Methodological Answer : The tert-butyl group induces steric hindrance, reducing reactivity at the aromatic ring’s para position. Electronically, it exerts a mild electron-donating effect via hyperconjugation, which can be quantified using Hammett substituent constants (σ~0.15). Researchers can compare reaction rates of tert-butyl-substituted vs. unsubstituted aniline hydrochlorides in electrophilic substitutions (e.g., nitration) to isolate steric/electronic contributions .

Q. What strategies can mitigate decomposition of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. LCMS data show decomposition above pH 9 due to free amine formation. Stabilize acidic solutions (pH 4–6) with antioxidants like BHT .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Store below 6°C to prevent thermal hydrolysis .

Q. How can researchers employ this compound as a precursor in synthesizing complex heterocyclic compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.